molecular formula C20H17N3O2S B2679042 2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031625-25-8

2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2679042
CAS No.: 1031625-25-8
M. Wt: 363.44
InChI Key: YSHJHCRLZPTORQ-UHFFFAOYSA-N
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Description

2-((3-Methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidin-4(5H)-one core. This scaffold is substituted at position 2 with a (3-methoxybenzyl)thio group and at position 7 with a phenyl ring.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-25-15-9-5-6-13(10-15)12-26-20-22-17-16(14-7-3-2-4-8-14)11-21-18(17)19(24)23-20/h2-11,21H,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHJHCRLZPTORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(C(=O)N2)NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-d]pyrimidine core.

    Introduction of the 3-Methoxybenzylthio Group: This step involves the nucleophilic substitution reaction where a 3-methoxybenzylthiol is introduced to the core structure.

    Phenyl Group Substitution: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with activity against various pathogens.

    Medicine: The compound is being investigated for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell signaling.

    Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or oxidative stress, leading to its observed biological effects.

Comparison with Similar Compounds

PHA-767491

  • Structure : 2-(Pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride.
  • Key Differences : Replaces the 7-phenyl group with a pyridinyl moiety and lacks the (3-methoxybenzyl)thio substituent.
  • Activity: Dual inhibitor of Cdc7/Cdk9 kinases, with IC₅₀ values in the nanomolar range. The pyridinyl group enhances solubility and target binding .

XL413

  • Structure : (S)-8-Chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride.
  • Key Differences: Features a benzofuropyrimidinone core instead of pyrrolo-pyrimidinone, with a chlorine substituent and pyrrolidine group.
  • Activity: Selective Cdc7 inhibitor; structural rigidity from the benzofuran ring improves metabolic stability compared to non-fused analogs .

Thioether-Functionalized Pyrimidinones

Compound 2b ()

  • Structure: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one.
  • Key Differences: Pyrimidin-4(3H)-one core (non-condensed) with a nitro-substituted thioether side chain.
  • Data :

    Property Value
    Yield 82.8%
    Melting Point 218.3–219.5°C
    HRMS (m/z) 383.0837 (calcd. 383.0814)

Compound 2c ()

  • Structure: 2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one.
  • Key Differences: Incorporates a p-tolylamino group and 3-nitrophenyl substituent.
  • Data :

    Property Value
    Yield 83.2%
    Melting Point 222.1–224.8°C
    HRMS (m/z) 397.0997 (calcd. 397.0971)
  • Insights : The toluidine group may enhance lipophilicity, favoring membrane permeability but increasing off-target risks .

Substituent Impact on Activity and Stability

  • Methoxybenzyl vs. Methylbenzyl Thioethers : The target compound’s (3-methoxybenzyl)thio group contrasts with analogs like 3-(3-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (). Methoxy groups improve solubility and hydrogen-bonding capacity compared to methyl substituents, which may enhance pharmacokinetics .

Biological Activity

2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, including antitumor and antimicrobial properties, supported by relevant data and research findings.

  • Molecular Formula : C20H17N3O2S
  • Molecular Weight : 363.4 g/mol
  • CAS Number : 1031625-25-8

Biological Activity Overview

The biological activities of this compound can be categorized into two main areas: anticancer activity and antimicrobial activity .

Anticancer Activity

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant anticancer properties. The following table summarizes key findings related to the anticancer efficacy of similar compounds:

CompoundTarget Cancer Cell LineIC50 (µM)Mechanism of Action
A1NCI-H1975>50EGFR inhibition
B1A54915.629EGFR inhibition
B9NCI-H4600.297EGFR inhibition

The compound's efficacy is often evaluated using the MTT assay, which measures cell viability after treatment with various concentrations of the compound. For instance, studies have shown that derivatives of pyrrolo[3,2-d]pyrimidine can inhibit the growth of lung cancer cells (NCI-H1975) with varying degrees of effectiveness based on structural modifications .

Antimicrobial Activity

Another significant area of research is the antimicrobial potential against pathogens such as Mycobacterium tuberculosis. This compound belongs to a class that has shown promising results in inhibiting the growth of tuberculosis bacteria. The following table summarizes findings from studies focused on its antimicrobial properties:

Compound ClassTarget PathogenActivity
Thieno[2,3-d]pyrimidin-4(3H)-onesMycobacterium tuberculosisInhibitory activity observed

Studies indicate that modifications to the thieno and pyrimidine structures enhance their efficacy against mycobacterial strains, suggesting a potential pathway for developing new antitubercular agents.

Case Studies

  • Antitumor Efficacy Study : A recent investigation into a related pyrrolo[3,2-d]pyrimidine compound demonstrated an IC50 value of 13 nM against EGFR kinase, indicating strong inhibitory activity that could be leveraged in cancer therapy. The study highlighted that structural modifications significantly impacted the binding affinity and selectivity towards cancer cell lines .
  • Antimycobacterial Activity Study : Another study synthesized various thieno[2,3-d]pyrimidin-4(3H)-ones and evaluated their efficacy against Mycobacterium tuberculosis. Results showed promising inhibitory effects, suggesting these compounds could serve as a foundation for developing new treatments for tuberculosis.

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